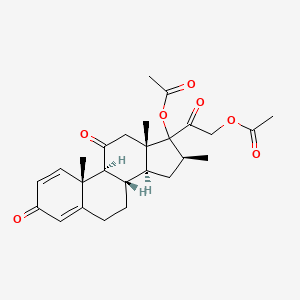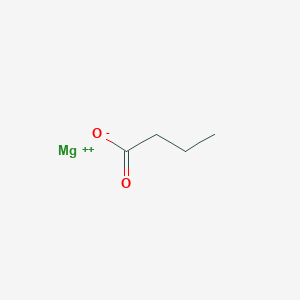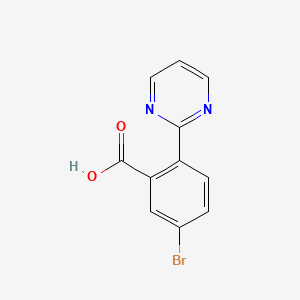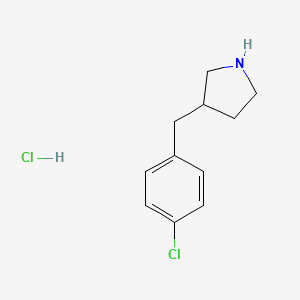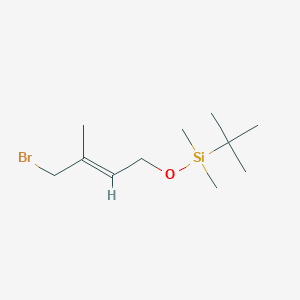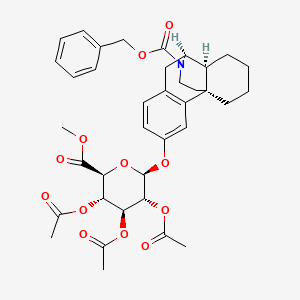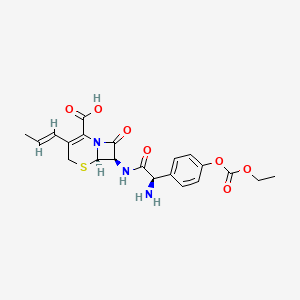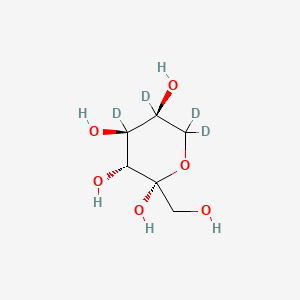
N-Methyl Norscopine-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl Norscopine-d3 is a deuterated analog of N-Methyl Norscopine, which is an intermediate in the synthesis of various pharmacologically active compounds. This compound is particularly significant in the synthesis of Scopine Di(2-thienylglycolate)-D3, a labeled analog of Scopine Di(2-thienylglycolate), which is a precursor to Tiotropium Bromide. The molecular formula of this compound is C8H10D3NO2, and it has a molecular weight of 158.22 g/mol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl Norscopine-d3 typically involves the methylation of Norscopine with deuterated methylating agents. One common method is the reductive N-methylation of nitro compounds, which involves the reduction of nitro groups to amines followed by methylation . The reaction conditions often include the use of reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon, and deuterated methyl iodide as the methylating agent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors for hydrogenation and large-scale methylation setups. The purity and yield of the product are critical, and therefore, the process is optimized to minimize impurities and maximize yield.
Analyse Des Réactions Chimiques
Types of Reactions
N-Methyl Norscopine-d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the hydroxyl group to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group in the precursor can be reduced to an amine using hydrogen gas and a palladium catalyst.
Substitution: The methyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas, palladium on carbon.
Methylating Agents: Deuterated methyl iodide.
Major Products Formed
The major products formed from these reactions include various deuterated analogs of pharmacologically active compounds, such as Scopine Di(2-thienylglycolate)-D3.
Applications De Recherche Scientifique
N-Methyl Norscopine-d3 has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a labeled compound in biological studies to trace metabolic pathways.
Medicine: It is an intermediate in the synthesis of drugs like Tiotropium Bromide, which is used to treat chronic obstructive pulmonary disease.
Industry: It is used in the production of various pharmaceuticals and as a reference standard in analytical chemistry.
Mécanisme D'action
The mechanism of action of N-Methyl Norscopine-d3 is primarily related to its role as an intermediate in drug synthesis. It does not have a direct pharmacological effect but contributes to the formation of active compounds. For instance, in the synthesis of Tiotropium Bromide, it helps in forming the active moiety that binds to muscarinic receptors in the lungs, leading to bronchodilation.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Methyl Norscopine: The non-deuterated analog with similar chemical properties but different isotopic composition.
Scopine Di(2-thienylglycolate): A related compound used in the synthesis of Tiotropium Bromide.
N-Methyl-d3-formamide: Another deuterated compound used in various chemical syntheses.
Uniqueness
N-Methyl Norscopine-d3 is unique due to its deuterated nature, which makes it valuable in studies involving isotopic labeling. This property allows researchers to trace the compound in metabolic studies and understand the pharmacokinetics of the drugs synthesized from it.
Propriétés
Formule moléculaire |
C8H13NO2 |
|---|---|
Poids moléculaire |
158.21 g/mol |
Nom IUPAC |
(1R,2R,4S,5S)-9-(trideuteriomethyl)-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-ol |
InChI |
InChI=1S/C8H13NO2/c1-9-5-2-4(10)3-6(9)8-7(5)11-8/h4-8,10H,2-3H2,1H3/t4?,5-,6+,7-,8+/i1D3 |
Clé InChI |
FIMXSEMBHGTNKT-BERCTUEYSA-N |
SMILES isomérique |
[2H]C([2H])([2H])N1[C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)O |
SMILES canonique |
CN1C2CC(CC1C3C2O3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[6-(Bis(4-methoxyphenyl)(phenyl)methoxy)-5-(hydroxymethyl)hexyl] Biotinamide](/img/structure/B13849742.png)
![3-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-1,4-dihydro-1,2,4-triazol-5-one;methyl (3R,6S)-3,4,5-triacetyloxy-6-methyloxane-2-carboxylate](/img/structure/B13849744.png)

![2,3-Pentanedione 2-[2-(2,4-Dinitrophenyl)hydrazone]](/img/structure/B13849754.png)
